REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.C(O[C:15]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)(OCC)[CH2:16][CH3:17])C>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[Cl:11][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][CH:9]=1)[NH:1][C:15]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[C:16]([CH3:17])[C:4]2=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C=C(C=C1)Cl
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
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Name
|
compound
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC)(OCC)C1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 hours
|
Duration
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15 h
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
a white precipitate formed which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(C(=C(NC2=CC1)C1=CC=CC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.58 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |